molecular formula C25H35ClN2O4 B5088888 N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline

N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline

Cat. No.: B5088888
M. Wt: 463.0 g/mol
InChI Key: HVRBVFWEMCYCQE-UHFFFAOYSA-N
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Description

N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline is a complex organic compound characterized by its unique molecular structureIts molecular formula is C24H32ClN3O4, and it has a molecular weight of approximately 461.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-bis(2-methylbutan-2-yl)phenol: This intermediate is synthesized through the alkylation of phenol with 2-methylbutan-2-ol in the presence of an acid catalyst.

    Formation of 2,4-bis(2-methylbutan-2-yl)phenoxypropane: The intermediate phenol is then reacted with 1-bromopropane under basic conditions to form the ether linkage.

    Nitration and Chlorination: The resulting compound undergoes nitration and chlorination to introduce the nitro and chloro groups at specific positions on the aromatic ring.

    Amination: Finally, the compound is subjected to amination to introduce the aniline group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific applications .

Properties

IUPAC Name

N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN2O4/c1-7-24(3,4)18-10-13-23(20(16-18)25(5,6)8-2)31-14-9-15-32-27-19-11-12-21(26)22(17-19)28(29)30/h10-13,16-17,27H,7-9,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRBVFWEMCYCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCONC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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